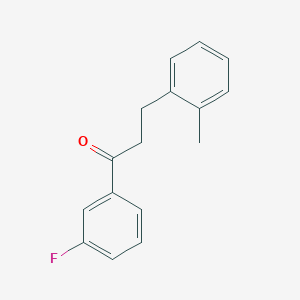

3'-Fluoro-3-(2-methylphenyl)propiophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUBUGDWAQHSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644020 | |

| Record name | 1-(3-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-46-3 | |

| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 3 2 Methylphenyl Propiophenone

Foundational Approaches for Propiophenone (B1677668) Scaffold Construction

The formation of the propiophenone backbone, an aryl ketone, is a cornerstone of the synthesis. This involves the creation of a carbon-carbon bond between an aromatic ring and a propanoyl group. Several classical and modern synthetic methods are available for this purpose.

Friedel-Crafts Acylation Strategies and Their Adaptations

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including propiophenone. nih.gov The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. nih.gov For the synthesis of a propiophenone scaffold, benzene (B151609) or a substituted derivative would be reacted with propanoyl chloride or propanoic anhydride.

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. mdpi.com Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for this transformation, although other catalysts can also be employed.

Table 1: Common Lewis Acids and Acylating Agents in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Acylating Agent |

| Aluminum chloride (AlCl₃) | Propanoyl chloride |

| Ferric chloride (FeCl₃) | Propanoic anhydride |

| Boron trifluoride (BF₃) | Propanoyl chloride |

| Zinc chloride (ZnCl₂) | Propanoic anhydride |

Adaptations of the Friedel-Crafts acylation have been developed to overcome some of its limitations, such as the use of stoichiometric amounts of the Lewis acid catalyst and the potential for unwanted side reactions with highly activated or deactivated aromatic rings. researchgate.net The use of solid acid catalysts or milder reaction conditions can sometimes improve the efficiency and environmental profile of the reaction.

Alternative Carbon-Carbon Bond Formation Reactions for Ketone Synthesis

While Friedel-Crafts acylation is a primary method, other carbon-carbon bond-forming reactions provide alternative routes to propiophenone scaffolds. These methods can be particularly useful when the substrate is incompatible with the harsh conditions of the Friedel-Crafts reaction.

One significant alternative involves the use of organometallic reagents. For instance, Grignard reagents (organomagnesium halides) can react with acyl chlorides or nitriles to form ketones. The reaction of a phenylmagnesium halide with propanoyl chloride or propionitrile (B127096) would yield a propiophenone core. Careful control of the reaction conditions is necessary to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol. sciencemadness.org

Similarly, organolithium reagents can be used, although their higher reactivity often makes the prevention of the secondary addition more challenging. rsc.org

Photochemical reactions have also been explored as an alternative to the Friedel-Crafts reaction. The photochemically-mediated reaction of an aldehyde with a quinone can produce aromatic ketones, offering a pathway that avoids the use of corrosive reagents. iastate.edu

Emerging Advanced Synthetic Techniques for Propiophenone Derivatives (e.g., Continuous Flow Chemistry)

Modern synthetic chemistry has seen the advent of advanced techniques that can offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow chemistry is one such technique that has been successfully applied to the synthesis of ketones. rsc.orgresearchgate.net

In a continuous flow system, reagents are pumped through a network of tubes and reactors where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities compared to traditional batch processes. acs.orgnih.gov For ketone synthesis, the reaction of organolithium reagents with acid chlorides has been shown to be highly efficient under continuous flow conditions, minimizing the formation of tertiary alcohol byproducts by quickly removing the ketone from the reaction zone. rsc.org This methodology could be adapted for the synthesis of propiophenone derivatives.

Regioselective Introduction of the 3'-Fluoro Substituent on the Aromatic Ring

The introduction of a fluorine atom at a specific position on the aromatic ring of the propiophenone scaffold is a critical step in the synthesis of 3'-Fluoro-3-(2-methylphenyl)propiophenone. The term "3'-fluoro" indicates that the fluorine atom is located at the meta position relative to the propanoyl group on the phenyl ring. Achieving this regioselectivity requires a careful choice of fluorinating agent and reaction strategy.

Direct fluorination of a propiophenone scaffold presents a challenge, as the acyl group is a meta-directing deactivator for electrophilic aromatic substitution. While this directing effect favors substitution at the 3' and 5' positions, the deactivating nature of the group can make the reaction sluggish.

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination is a common method for introducing fluorine into aromatic systems. wikipedia.org This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F⁺"). researchgate.net A variety of such reagents have been developed, offering different levels of reactivity and selectivity. nih.govyoutube.com

The choice of reagent and reaction conditions is crucial for controlling the regioselectivity of the fluorination. numberanalytics.com For a deactivated ring like that in propiophenone, a more reactive fluorinating agent may be necessary.

Among the most widely used electrophilic fluorinating agents are N-fluoro compounds. nih.gov These reagents are generally stable, crystalline solids that are easier and safer to handle than gaseous fluorine. beilstein-journals.org

N -fluorobenzenesulfonimide (NFSI) is a versatile and commercially available reagent for electrophilic fluorination. nih.govresearchgate.net It has been used for the fluorination of a wide range of substrates, including aromatic compounds. researchgate.net The reaction of an aromatic ketone with NFSI, often in the presence of a strong acid or a transition metal catalyst, can lead to the introduction of a fluorine atom onto the aromatic ring. princeton.edu

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is another powerful and popular electrophilic fluorinating agent. sigmaaldrich.com It is known for its high reactivity and is capable of fluorinating even weakly nucleophilic substrates. organic-chemistry.orgsioc-journal.cn Selectfluor has been successfully employed in the fluorination of activated aromatic systems, and with appropriate catalytic systems, can be used for less reactive substrates. researchgate.net

Table 2: Common N-Fluoro Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

| N-fluorobenzenesulfonimide | NFSI | Crystalline solid, versatile, commercially available. nih.govresearchgate.net |

| Selectfluor | F-TEDA-BF₄ | Highly reactive, effective for a broad range of substrates. sigmaaldrich.com |

| N-fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. wikipedia.org |

To achieve the desired 3'-fluoro substitution on the propiophenone, a synthetic strategy might involve the fluorination of a suitable precursor. For example, 3-fluoroaniline (B1664137) could be a starting material, which could then be converted to 3-fluorobenzenediazonium salt and subsequently transformed into 3-fluorobenzonitrile (B1294923). Reaction of 3-fluorobenzonitrile with an appropriate organometallic reagent derived from 2-methylbenzaldehyde (B42018) would construct the desired propiophenone. Alternatively, direct fluorination of a propiophenone derivative with a directing group that can be later removed or transformed could be another strategic approach.

Hypervalent Iodine-Promoted Fluorination Methodologies

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis for their ability to facilitate fluorination reactions under relatively mild conditions. These reagents, such as iodosylarenes or phenyliodine(III) difluoride (PIDA), act as oxidants to enable the introduction of a fluorine atom. While direct C-H fluorination of an aromatic ring on a complex ketone is challenging, these methods are highly effective for the α-fluorination of the ketone's side chain.

A common strategy involves the reaction of a propiophenone derivative with a hypervalent iodine(III) reagent in the presence of a suitable fluoride (B91410) source. For instance, the combination of iodosylbenzene (PhIO) and a hydrogen fluoride source like triethylamine (B128534) pentahydrofluoride (TEA·5HF) can selectively introduce a fluorine atom at the α-position of the carbonyl group. harvard.edunih.govsioc-journal.cn The reaction proceeds through the enol or enolate form of the ketone, which attacks the electrophilic iodine reagent, followed by a reductive elimination that transfers a fluoride ion to the carbon backbone. sioc-journal.cn This method is noted for its high selectivity for monofluorination, as the resulting α-fluoroketone is less prone to further enolization and reaction. sioc-journal.cn

While this specific methodology targets the α-position, it highlights the utility of hypervalent iodine reagents in fluorination chemistry. For the synthesis of this compound, a related hypervalent iodine-mediated process could theoretically be used to fluorinate a suitable aromatic precursor before its incorporation into the final molecule.

Catalytic Enantioselective Fluorination Strategies

Creating chiral molecules containing fluorine is of significant interest, and catalytic enantioselective fluorination provides an elegant solution. These methods utilize a chiral catalyst to control the three-dimensional orientation of the reactants, leading to the preferential formation of one enantiomer over the other. This is particularly relevant for the synthesis of analogs of the target compound where a stereocenter at the α-carbon might be desired.

Various catalytic systems have been developed for the enantioselective fluorination of the α-position of carbonyl compounds. nih.govresearchgate.net These systems can be broadly categorized:

Metal-Based Catalysis: Chiral Lewis acid complexes of metals like nickel, palladium, or titanium can coordinate to the carbonyl group of a β-ketoester or a similar substrate, creating a chiral environment. researchgate.netorganic-chemistry.org In the presence of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), the fluorine atom is delivered to one face of the enolate preferentially. researchgate.net

Organocatalysis: Small organic molecules, such as chiral amines (e.g., prolinol derivatives), can react with the ketone to form a chiral enamine intermediate. This enamine then attacks the electrophilic fluorinating agent, with the chirality of the catalyst directing the approach to yield an enantioenriched product after hydrolysis. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Enantioselective α-Fluorination of Ketone Derivatives

| Catalyst System | Fluorine Source | Substrate Type | Typical Enantiomeric Excess (ee) |

| Ni(ClO₄)₂ / DBFOX-Ph | NFSI | β-Ketoesters | 93-99% |

| Chiral Pd Complex / BINAP | NFSI | β-Ketoesters | High |

| Chiral Phosphoric Acids | N-Fluorodibenzenesulfonimide | Cyclic Ketones | High |

| Chiral Amine (e.g., β,β-diaryl serine) | Electrophilic F+ | β-Dicarbonyls | ≥90% |

Nucleophilic Fluorination Approaches and Fluoride Sources

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻) in an SN1 or SN2 type reaction. This approach is fundamental for creating carbon-fluorine bonds, particularly at sp³-hybridized carbon centers like the α-position of a ketone. To synthesize an α-fluoro propiophenone precursor, one would first need to install a good leaving group (e.g., a halogen or a sulfonate) at the alpha position.

The primary challenge in nucleophilic fluorination is the nature of the fluoride ion itself. In anhydrous conditions, it is a strong base, which can promote elimination side reactions. In the presence of water, it is heavily solvated, which significantly reduces its nucleophilicity. wikipedia.org Consequently, a variety of fluoride sources have been developed to overcome these issues:

Alkali Metal Fluorides: Simple salts like potassium fluoride (KF) and cesium fluoride (CsF) are inexpensive but suffer from low solubility in organic solvents. Their effectiveness can be enhanced by using phase-transfer catalysts or polar aprotic solvents at high temperatures.

Ammonium (B1175870) Fluorides: Tetrabutylammonium fluoride (TBAF) is soluble in organic solvents but is highly hygroscopic and basic, often leading to elimination.

Hydrogen Fluoride Complexes: Reagents like triethylamine-hydrogen fluoride (Et₃N·xHF) or pyridine-hydrogen fluoride (HF-Pyridine) serve as both a fluoride source and an acid catalyst, and are effective for reactions like epoxide opening or halofluorination. nih.gov

Modern Deoxyfluorinating Reagents: Reagents like PyFluor have been developed as stable, low-cost sources for nucleophilic fluorination, particularly for converting alcohols to alkyl fluorides with minimal elimination byproducts. wikipedia.org

Incorporation of Fluorinated Building Blocks into Aromatic Systems

A more direct and often more efficient strategy for synthesizing this compound involves using a starting material that already contains the 3-fluorophenyl moiety. This approach avoids potentially low-yielding or non-selective aromatic fluorination steps on a complex substrate.

The Friedel-Crafts acylation is a classic and powerful method for forming a carbon-carbon bond between an aromatic ring and an acyl group. wikipedia.orgsigmaaldrich.com In this context, the synthesis could be envisioned via the reaction of a suitable aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com

A plausible route would be the Friedel-Crafts acylation of toluene (B28343) with 3-fluoropropanoyl chloride. However, a more convergent approach involves two main steps:

Preparation of the Propiophenone Core: A Friedel-Crafts reaction between fluorobenzene (B45895) and propanoyl chloride, catalyzed by AlCl₃, would yield 4'-fluoropropiophenone (B1329323) due to the ortho-, para-directing effect of fluorine. To obtain the desired 3'-fluoro isomer, one could start with 1-bromo-3-fluorobenzene (B1666201) and perform a Grignard reaction with propanenitrile.

Introduction of the Side Chain: The resulting 3'-fluoropropiophenone (B119259) can then be functionalized at the α-position as described in the following sections.

Stereocontrolled Introduction of the 3-(2-methylphenyl) Substituent at the Alpha-Carbon

The second key transformation is the formation of the C-C bond at the carbon adjacent to the carbonyl group (the α-carbon) to attach the 2-methylphenyl group. As this creates a potential stereocenter, methods that control the stereochemical outcome are highly valuable.

Note: For clarity and chemical feasibility, the introduction of a "2-methylphenyl" group at the α-position is interpreted as an alkylation with a 2-methylbenzyl halide, a common synthetic equivalent.

Direct Alpha-Alkylation/Arylation Methodologies

This approach involves the generation of an enolate from a 3'-fluoropropiophenone precursor, which then acts as a nucleophile to attack an electrophile.

Alkylation: The most straightforward method is the reaction of the enolate of 3'-fluoropropiophenone with 2-methylbenzyl bromide. The enolate can be formed by using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to ensure regioselective deprotonation at the less-hindered α-carbon. libretexts.org

Arylation: Direct α-arylation of ketone enolates with aryl halides is a more modern and powerful technique, typically achieved using palladium catalysis. researchgate.netorganic-chemistry.org A catalyst system, usually consisting of a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand, facilitates the coupling of the ketone enolate with an aryl halide (e.g., 2-bromotoluene). organic-chemistry.org The choice of ligand is crucial for achieving high yields and preventing side reactions.

Table 2: Conditions for Palladium-Catalyzed α-Arylation of Ketones

| Palladium Source | Ligand | Base | Substrates |

| Pd(OAc)₂ | Buchwald-type biaryl phosphines | NaOt-Bu, LHMDS | Aryl Ketones + Aryl Halides |

| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Aryl Ketones + Aryl Halides |

| Pd(OAc)₂ | Indolyl-derived phosphines | K₃PO₄ | Aryl Ketones + Aryl Mesylates |

Chiral Synthesis Approaches for the Alpha-Position

To control the stereochemistry at the α-carbon, asymmetric alkylation strategies are employed. These methods guide the incoming electrophile to a specific face of the enolate.

Chiral Auxiliaries: One of the most reliable methods involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the propiophenone substrate. harvard.edunih.govlibretexts.org For ketones, this often involves first converting the ketone to a chiral hydrazone or imine. For example, using SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) or RAMP hydrazones, the ketone is converted into a chiral derivative. Deprotonation with a base like LDA forms a chiral aza-enolate. The bulky auxiliary then sterically blocks one face of the nucleophile, forcing the alkylating agent (2-methylbenzyl bromide) to approach from the opposite, less-hindered face. Subsequent removal of the auxiliary reveals the enantioenriched α-alkylated ketone. nih.gov Evans oxazolidinone auxiliaries are another prominent class used for asymmetric alkylation, though they are more commonly applied to carboxylic acid derivatives. harvard.edunih.gov

Catalytic Asymmetric Alkylation: More advanced methods use a chiral catalyst to induce enantioselectivity, avoiding the need for stoichiometric amounts of a chiral auxiliary. This can be achieved through:

Chiral Phase-Transfer Catalysis: A chiral quaternary ammonium salt can form a chiral ion pair with the enolate, shuttling it into an organic phase to react with the electrophile. The chiral environment of the catalyst dictates the stereochemical outcome.

Chiral Metal Catalysis: Asymmetric α-alkylation of ketones can be catalyzed by chiral metal complexes, such as those involving nickel, which can differentiate between the two faces of the enolate during the cross-coupling process. organic-chemistry.org

These sophisticated synthetic strategies provide a robust toolbox for the construction of complex molecules like this compound, allowing for precise control over the placement of functional groups and the stereochemistry of the final product.

Asymmetric Reduction of Ketones (e.g., with Chiral Borohydride (B1222165) Systems)

One potential, albeit indirect, route to enantiomerically enriched this compound involves the asymmetric reduction of a prochiral precursor followed by oxidation. This strategy hinges on the highly developed methods for the enantioselective reduction of aromatic ketones. wikipedia.org Chiral borohydride systems are particularly effective for this transformation. These reagents are typically prepared by modifying a standard borohydride source, such as sodium borohydride (NaBH₄) or borane (B79455) (BH₃), with a chiral ligand, often an amino alcohol or a chiral acid. tandfonline.comrsc.org

For instance, a reagent prepared from borane and (S)-valinol has demonstrated success in the asymmetric reduction of various aromatic ketones. rsc.org The reaction proceeds through a transition state where the chiral ligand directs the hydride delivery to one face of the ketone, resulting in an excess of one enantiomer of the corresponding alcohol. Another approach involves modifying NaBH₄ with optically active acids, such as L-malic acid, which can also induce moderate to high enantioselectivity. tandfonline.com

The application to this compound would first involve its synthesis as a racemate. This racemic ketone would then be subjected to reduction using a chiral borohydride system. The resulting diastereomeric alcohols could potentially be separated, or if the reduction is highly enantioselective, the mixture of enantiomeric alcohols could be oxidized (e.g., using a Swern or Dess-Martin oxidation) back to the ketone, now in an enantiomerically enriched form. The efficiency of this route depends critically on the stereoselectivity of the reduction step.

Table 1: Examples of Asymmetric Reduction of Aromatic Ketones with Chiral Borohydride Systems

| Ketone Substrate | Chiral Modifier | Reducing Agent | Optical Yield (% ee) | Configuration |

|---|---|---|---|---|

| Propiophenone | L-Malic Acid + DIG* | NaBH₄ | 47% | R |

| n-Propyl phenyl ketone | (S)-Valinol | Borane | 65-73% | Not Specified |

| Isobutylmethyl ketone | L-Malic Acid + DIG* | NaBH₄ | 5% | R |

*DIG = 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose tandfonline.com

Chiral Auxiliary-Mediated Transformations

A more direct method for establishing the stereocenter at the C3 position involves the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net

In the context of synthesizing this compound, a potential precursor could be a 3'-fluorocinnamic acid derivative. This precursor would be covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting chiral enoate could then undergo a conjugate addition reaction with an organometallic reagent derived from 2-methylbenzene (e.g., a Gilman cuprate, (2-MeC₆H₄)₂CuLi). The steric hindrance of the chiral auxiliary would direct the incoming nucleophile to one face of the double bond, establishing the desired stereochemistry at the C3 position.

Following the conjugate addition, the chiral auxiliary can be cleaved under specific conditions (e.g., hydrolysis or reduction) to reveal the carboxylic acid or a related functional group, which can then be converted to the desired ketone via reaction with a suitable organometallic reagent (e.g., an organolithium or Grignard reagent) or through other standard transformations. The success of this method relies on the high diastereoselectivity of the conjugate addition and the efficient, non-racemizing removal of the auxiliary.

Organocatalytic and Transition-Metal-Catalyzed Asymmetric Reactions

Modern catalytic methods offer powerful alternatives for asymmetric C-C bond formation. Both organocatalysis and transition-metal catalysis provide pathways to construct the chiral center of the target molecule directly.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are well-established organocatalysts for a variety of asymmetric transformations. nii.ac.jpclockss.org A plausible organocatalytic route to this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor. For example, the reaction between 3'-fluoroacetophenone (B146931) and a suitable electrophile in the presence of a chiral organocatalyst could form an enamine intermediate, which then reacts stereoselectively. More directly, an asymmetric conjugate addition of 2-methylphenylboronic acid to 3'-fluoro-1-phenylprop-2-en-1-one, catalyzed by a chiral catalyst, could forge the C3-aryl bond enantioselectively. While challenges exist in the fluorination of ketones using organocatalysis, the field has seen significant progress. princeton.edu

Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.netacs.org The asymmetric α-arylation of ketones is a particularly relevant transformation. nih.govmdpi.com In this approach, an enolate (or its equivalent, such as a silyl (B83357) enol ether) derived from 3'-fluoropropiophenone would be coupled with a 2-methylphenyl halide (e.g., 2-bromotoluene (B146081) or 2-iodotoluene) in the presence of a palladium or copper catalyst complexed with a chiral ligand (e.g., BINAP or a chiral bis(phosphine) dioxide). acs.orgnih.gov A key challenge in this method is preventing racemization of the product, as the α-proton remains acidic. Using silyl enol ethers as pre-formed enolates can circumvent the need for strong bases, mitigating this issue. nih.gov

Table 2: Comparison of Catalytic Asymmetric Arylation Methods for Ketones

| Catalytic System | Substrate | Arylating Agent | Key Features |

|---|---|---|---|

| Pd / Chiral Phosphine Ligand | Ketone Enolate | Aryl Halide | Well-established; can require strong base, risking racemization. researchgate.netorganic-chemistry.org |

| Cu(I) / Chiral Bis(phosphine) Dioxide | Silyl Enol Ether | Diaryliodonium Salt | Milder conditions; avoids strong base; suitable for non-cyclic ketones. nih.gov |

Aldol (B89426) and Aldol-Tishchenko Reactions for Stereoselective Carbon-Carbon Bond Formation

Retrosynthetically, the C2-C3 bond of this compound can be disconnected, suggesting an Aldol-type reaction as a key bond-forming step. wikipedia.org A direct asymmetric Aldol reaction between the enolate of 3'-fluoroacetophenone and 2-methylbenzaldehyde would form a β-hydroxy ketone intermediate. deakin.edu.au Subsequent dehydration and reduction of the resulting double bond would yield the target propiophenone skeleton.

The stereochemical outcome of the Aldol reaction can be controlled through the geometry of the enolate (Z or E) and the choice of metal counter-ion, as described by the Zimmerman-Traxler model. youtube.com For example, using a boron enolate can lead to high levels of diastereoselectivity. wikipedia.org Chiral auxiliaries or chiral catalysts can be employed to achieve high enantioselectivity in this reaction. wikipedia.orgdeakin.edu.au

The Aldol-Tishchenko reaction is a tandem process that combines an Aldol reaction with a Tishchenko-type reduction. While classically used to form 1,3-diol monoesters, its principles can be adapted. A reaction between the enolate of a ketone and an aldehyde can form a β-hydroxy ketone, which could be an intermediate in the synthesis.

A plausible synthetic sequence is:

Asymmetric Aldol Addition: Reaction of the enolate of 3'-fluoroacetophenone with 2-methylbenzaldehyde, using a chiral catalyst or auxiliary to control the stereochemistry of the newly formed hydroxyl-bearing center.

Dehydration: Elimination of the β-hydroxy group to form the corresponding α,β-unsaturated ketone (a chalcone (B49325) derivative).

Asymmetric Conjugate Reduction: Stereoselective reduction of the carbon-carbon double bond to set the final stereocenter at C3.

Convergent and Divergent Synthetic Pathways Towards the Target Compound

Fragment A Synthesis: Preparation of a 3'-fluorophenyl-containing building block (e.g., 3'-fluoroacetophenone or 3'-fluoropropionyl chloride).

Fragment B Synthesis: Preparation of a 2-methylphenyl-containing building block (e.g., 2-methylphenylboronic acid or a (2-methylphenyl)methyl organometallic reagent).

Coupling: Combining Fragment A and Fragment B using a stereoselective bond-forming reaction, such as a transition-metal-catalyzed cross-coupling or a conjugate addition, as described in previous sections.

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a variety of related structures. researchgate.net This strategy is particularly useful for creating libraries of compounds for screening purposes. While less direct for a single target, a divergent approach could begin with a simpler propiophenone core, which is then subjected to various late-stage functionalization reactions. For example, one could start with 3-phenylpropiophenone and explore late-stage C-H fluorination and C-H methylation/arylation reactions, although achieving the required regioselectivity would be a significant challenge.

Optimization of Reaction Conditions and Yields for Complex Fluorinated Propiophenones

The presence of a fluorine atom on the aromatic ring can significantly influence the reactivity of the molecule and the optimal conditions for synthetic transformations. core.ac.uk Optimization is crucial for achieving high yields and selectivities.

Key parameters to consider during the synthesis of this compound include:

Fluorinating Agent: If fluorination is a step in the synthesis (e.g., electrophilic fluorination of a propiophenone precursor), the choice of reagent is critical. Reagents like Selectfluor® are commonly used for the α-fluorination of ketones, but reaction conditions must be carefully controlled to manage reactivity and prevent side reactions like difluorination. scispace.comsapub.org The choice of N-F reagents and solvents can greatly impact the yield and regioselectivity. nih.gov

Catalyst and Ligand: In transition-metal-catalyzed reactions, the electronic properties of the fluorinated substrate may necessitate careful selection of the metal, ligand, and base to achieve efficient catalytic turnover. researchgate.netorganic-chemistry.org

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates, particularly charged or polar transition states common in organocatalysis and metal-catalyzed reactions.

Temperature: Reaction temperature can influence reaction rates, but also selectivity. Low temperatures are often required in asymmetric reactions to enhance stereocontrol by favoring the transition state with the lowest activation energy.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently screen multiple parameters (e.g., temperature, concentration, catalyst loading) and identify the optimal conditions for key steps.

Isolation and Purification Methodologies for Fluorinated Ketones

The purification of the final product, this compound, and its intermediates is essential for obtaining a compound of high purity. The unique properties of organofluorine compounds can be leveraged in their purification. core.ac.uk

Standard methodologies for the isolation and purification of fluorinated ketones include:

Extraction: A standard aqueous workup to remove inorganic salts and water-soluble impurities.

Column Chromatography: Silica gel chromatography is the most common method for purifying organic compounds. The polarity of the eluent system (e.g., mixtures of hexane (B92381) and ethyl acetate) would be optimized to achieve good separation of the target compound from starting materials and byproducts. The fluorine atom can alter the polarity of the molecule compared to its non-fluorinated analog, which may require adjustments to standard protocols.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating enantiomers (using a chiral stationary phase), HPLC is the method of choice. Specialized fluorocarbon columns can sometimes provide better separation for fluorinated molecules compared to standard hydrocarbon-based columns. nih.gov

Characterization of the purified compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and particularly ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Spectroscopic and Structural Characterization of 3 Fluoro 3 2 Methylphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3'-Fluoro-3-(2-methylphenyl)propiophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration values (proton count). The anticipated signals would correspond to the protons on the two aromatic rings and the aliphatic chain.

Anticipated ¹H NMR Data for this compound

| Proton Assignment | Anticipated Chemical Shift (ppm) | Anticipated Multiplicity | Anticipated Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic (3'-fluorophenyl) | 7.0 - 8.0 | m | JH-H, JH-F |

| Aromatic (2-methylphenyl) | 7.0 - 7.5 | m | JH-H |

| CH (methine) | 4.5 - 5.5 | t or dd | JH-H |

| CH₂ (methylene) | 3.0 - 3.5 | d or m | JH-H |

Note: This is a hypothetical data table. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The chemical shifts would be indicative of the carbon type (aromatic, carbonyl, aliphatic).

Anticipated ¹³C NMR Data for this compound

| Carbon Assignment | Anticipated Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 195 - 205 |

| Aromatic (C-F) | 160 - 165 (d, ¹JC-F) |

| Aromatic (other) | 110 - 140 |

| CH (methine) | 40 - 50 |

| CH₂ (methylene) | 30 - 40 |

Note: This is a hypothetical data table. Actual values may vary. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

A ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the 3'-fluorophenyl ring. Its chemical shift would be characteristic of an aryl fluoride (B91410). This signal would likely appear as a multiplet due to coupling with nearby aromatic protons.

Analysis of Through-Space (TS) Spin-Spin Couplings (¹H-¹⁹F and ¹³C-¹⁹F) for Conformational Preference

Through-space spin-spin couplings can occur when non-bonded atoms are in close spatial proximity. In this compound, a folded conformation could bring the fluorine atom close to the protons of the 2-methylphenyl group or the aliphatic chain. Observing ¹H-¹⁹F or ¹³C-¹⁹F through-space couplings would provide strong evidence for a specific preferred conformation in solution. For instance, a coupling between the fluorine and the ortho-methyl protons would suggest a conformation where the two aromatic rings are oriented towards each other.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling correlations, confirming the proton network within the aliphatic chain and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, crucial for connecting the 3'-fluorophenyl, propiophenone (B1677668), and 2-methylphenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, providing further insight into the molecule's three-dimensional structure and preferred conformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular formula (C₁₆H₁₅FO).

The fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways would include:

Cleavage of the bond between the carbonyl group and the aliphatic chain, leading to the formation of a 3-fluorobenzoyl cation.

Loss of the 2-methylphenyl group.

Rearrangement reactions, such as the McLafferty rearrangement, if sterically feasible.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. numberanalytics.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, with the chemical formula C₁₆H₁₅FO, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

The expected HRMS data for the molecular ion [M]⁺ is presented below. The high mass accuracy of techniques like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometry allows for unambiguous formula determination. numberanalytics.com

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Formula | C₁₆H₁₅FO |

| Calculated Exact Mass | 242.1107 |

| Expected Ion | [M+H]⁺, [M+Na]⁺, or [M]⁺• |

Fragmentation Pattern Analysis for Structural Elucidation (e.g., GC-MS, ESI-TOF/MS)

Mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS) or Electrospray Ionization Time-of-Flight (ESI-TOF/MS), not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. The molecule is ionized and breaks apart into smaller, characteristic fragment ions.

For propiophenone and its derivatives, the most common fragmentation is α-cleavage on either side of the carbonyl group. The base peak in the mass spectrum of propiophenone itself is typically at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺). chegg.comchegg.comchemicalbook.commassbank.eu

For this compound, two primary α-cleavage pathways are expected:

Cleavage between the carbonyl carbon and the ethyl-phenyl group, leading to the formation of the 3-fluorobenzoyl cation.

Cleavage between the carbonyl carbon and the fluorinated phenyl ring, resulting in a fragment containing the 2-methylphenyl-ethyl group.

The relative abundance of these fragments would help confirm the connectivity of the molecule.

Table 2: Predicted Major Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 242 | [C₁₆H₁₅FO]⁺• | Molecular Ion (M⁺•) |

| 123 | [FC₆H₄CO]⁺ | α-cleavage |

| 119 | [CH₃C₆H₄CHCH₂]⁺• or [CH₃C₆H₄C₂H₃]⁺• | α-cleavage and rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion from the methylphenyl moiety |

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the conformation and packing of molecules in the crystal lattice. While no specific crystal structure for this compound has been reported, analysis of related structures, such as chalcones, provides insight into expected features. nih.govresearchgate.netresearchgate.netdergipark.org.tr

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the aromatic ketone carbonyl group (C=O). wpmucdn.comspectroscopyonline.com Due to conjugation with the 3-fluorophenyl ring, this peak is expected to appear at a lower wavenumber (typically 1685–1666 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). pressbooks.pub Other key absorptions would include C-H stretches for the aromatic and aliphatic portions, C=C stretches from the aromatic rings, and a C-F stretching vibration. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1690-1670 | C=O Stretch | Aromatic Ketone |

| 1600-1450 | C=C Stretch | Aromatic Rings |

Other Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic ketones like this compound are expected to show two characteristic absorption bands. acs.org

A weak band at a longer wavelength (around 270-300 nm) resulting from the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group's lone pair electrons. masterorganicchemistry.com

A strong band at a shorter wavelength (around 240-280 nm) from the π→π* transition associated with the conjugated aromatic system. nist.gov

The positions and intensities of these bands (λmax) would be influenced by the fluoro and methyl substituents on the phenyl rings.

Table 4: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propiophenone |

Reactivity, Reaction Mechanisms, and Stereochemical Investigations of 3 Fluoro 3 2 Methylphenyl Propiophenone

Electronic and Steric Effects of Fluorine and Methylphenyl Substituents on Reactivity

The reactivity of 3'-Fluoro-3-(2-methylphenyl)propiophenone is significantly influenced by the electronic and steric effects of its substituents. The fluorine atom at the 3'-position of the phenyl ring attached to the carbonyl group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. sci-hub.st This effect deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, fluorine also exhibits a weak electron-donating resonance effect (+R) by delocalizing its lone pair electrons into the aromatic system. However, for halogens, the inductive effect typically outweighs the resonance effect. sci-hub.st

The 2-methylphenyl group at the 3-position introduces both electronic and steric effects. The methyl group is electron-donating through a positive inductive effect (+I) and hyperconjugation, which can slightly modulate the reactivity at the alpha-carbon. documentsdelivered.com Sterically, the ortho-methyl group imposes significant bulk, which can hinder the approach of reactants to the adjacent stereocenter and influence the stereochemical outcome of reactions. nih.gov This steric hindrance can play a crucial role in directing the facial selectivity of nucleophilic attacks on the carbonyl group and in controlling the geometry of enolate formation.

The combination of these effects creates a complex reactivity profile. The electron-withdrawing fluorine atom enhances the reactivity of the carbonyl group towards nucleophiles, while the bulky and electron-donating methylphenyl group can sterically shield certain reaction pathways and influence the stability of intermediates. researchgate.net

Table 1: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| 3'-Fluoro | Phenyl ring on carbonyl | -I (strong), +R (weak) | Minimal | Increases electrophilicity of carbonyl carbon |

| 2-Methylphenyl | 3-position | +I (weak) | Significant | Influences stereoselectivity, sterically hinders approach to alpha-carbon |

Reactions Involving the Carbonyl Moiety

The carbonyl group is the most reactive site in this compound, undergoing a variety of transformations.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition reactions. nih.gov The electron-withdrawing fluorine substituent enhances this electrophilicity. Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and enolates can add to the carbonyl group to form tetrahedral intermediates, which upon workup yield alcohols.

The stereochemical outcome of these additions is influenced by the steric bulk of the 2-methylphenyl group. According to Cram's rule of asymmetric induction, the nucleophile will preferentially attack from the less hindered face of the carbonyl group, leading to the formation of a diastereomeric excess of one stereoisomer. The large 2-methylphenyl group will likely direct the incoming nucleophile to the opposite face, leading to predictable stereocontrol.

Chemo- and Stereoselective Reduction Pathways of the Ketone

The reduction of the ketone functionality in this compound to a secondary alcohol can be achieved using various reducing agents. The choice of reagent can determine the chemo- and stereoselectivity of the reaction.

For simple reduction, reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. Due to the presence of the chiral center at the 3-position, the product of this reduction will be a mixture of diastereomeric alcohols. The stereoselectivity can often be predicted by the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the adjacent chiral center.

For more controlled and stereoselective reductions, chiral reducing agents or catalytic hydrogenation with chiral catalysts can be employed. For instance, the use of a chiral borane (B79455) reagent, such as (R)- or (S)-CBS reagent (Corey-Bakshi-Shibata catalyst), can lead to the enantioselective reduction of the ketone, yielding one enantiomer of the alcohol in high excess.

Table 2: Predicted Stereoselectivity in the Reduction of this compound

| Reducing Agent | Predicted Major Diastereomer | Rationale |

| NaBH₄ | (1S,3R)- and (1R,3R)- or (1R,3S)- and (1S,3S)- | Felkin-Anh model |

| (R)-CBS Reagent | (S)-alcohol | Catalyst-controlled stereoselection |

| (S)-CBS Reagent | (R)-alcohol | Catalyst-controlled stereoselection |

Note: The absolute stereochemistry (R/S) at the 3-position is assumed for this illustrative table.

Oxidative Transformations of the Carbonyl Group

While less common for simple ketones, the carbonyl group can be involved in oxidative transformations. For instance, the Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), could theoretically lead to the formation of an ester. In this reaction, the migratory aptitude of the groups attached to the carbonyl carbon determines the product. The phenyl group (specifically the 3-fluorophenyl group) has a higher migratory aptitude than the ethyl group (substituted at the alpha position), suggesting that the primary product would be the corresponding ester.

Reactivity at the Alpha-Carbon and Alpha-Functionalization

The alpha-carbon, adjacent to the carbonyl group, is another site of reactivity due to the acidity of its protons.

Enolization and Enolate Chemistry

The protons on the alpha-carbon of this compound are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form an enolate. bham.ac.uk The formation of the enolate is a key step for various alpha-functionalization reactions. Due to the unsymmetrical nature of the ketone, two different enolates can potentially be formed: the kinetic enolate and the thermodynamic enolate.

The kinetic enolate is formed by the removal of the less sterically hindered proton, which in this case would be the proton at the alpha-carbon bearing the methyl group. This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. princeton.edu The thermodynamic enolate, which is the more stable enolate, would be formed by deprotonation at the more substituted alpha-carbon, but this position is already fully substituted in the parent molecule. Therefore, only one regioisomer of the enolate is possible.

However, the geometry of the resulting enolate (E or Z) can be influenced by the reaction conditions. The formation of the (Z)-enolate is often favored with lithium-based amides in THF, while the (E)-enolate may be favored under different conditions. dtic.mil The stereochemistry of the enolate is crucial for subsequent stereoselective reactions, such as aldol (B89426) additions, where the enolate geometry dictates the relative stereochemistry of the product. princeton.edu The bulky 2-methylphenyl group at the adjacent carbon will likely play a significant role in directing the stereochemical outcome of enolate formation. nih.gov

Electrophilic Substitution Reactions at the Alpha-Position (e.g., Halogenation)

No specific studies on the halogenation or other electrophilic substitution reactions at the alpha-position of this compound have been identified in the current body of scientific literature.

Carbon-Hydrogen Activation Processes

There is no available research detailing C-H activation processes involving this compound.

Reactions Involving the Aromatic Rings

Electrophilic Aromatic Substitution Patterns

Specific data on the electrophilic aromatic substitution patterns for this compound is not available.

Metal-Catalyzed Cross-Coupling Reactions

No published research has been found that investigates the participation of this compound in metal-catalyzed cross-coupling reactions.

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Reaction Rate Determinations

Kinetic studies and reaction rate determinations for transformations involving this compound have not been reported in the available literature.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique utilized to elucidate reaction mechanisms by tracing the path of atoms throughout a chemical transformation. In the context of reactions involving this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be strategically incorporated into the molecule to follow bond-breaking and bond-forming events. While specific studies on this compound are not prevalent in the literature, the principles of isotopic labeling as applied to similar ketones, such as propiophenone (B1677668), provide a framework for understanding its potential reaction pathways. researchgate.net

For instance, deuterium labeling at the α- and β-positions of the propiophenone core can help distinguish between different enolization pathways or determine the fate of specific hydrogen atoms during a reaction. If a reaction proceeds through an enolate intermediate, the exchange of α-protons with deuterium from a deuterated solvent can be monitored using techniques like NMR spectroscopy or mass spectrometry.

One common application of isotopic labeling is in studying manganese-catalyzed C-H activation reactions. ucc.ie By using a deuterated substrate, the kinetic isotope effect (KIE) can be measured. A significant KIE (kH/kD > 1) would suggest that the C-H bond cleavage is involved in the rate-determining step of the reaction.

The following table illustrates hypothetical isotopic labeling experiments that could be performed on this compound to investigate a manganese-catalyzed α-alkenylation reaction.

| Experiment | Labeled Substrate | Labeling Position | Proposed Mechanistic Insight | Expected Observation |

| 1 | [α-²H]-3'-Fluoro-3-(2-methylphenyl)propiophenone | α-carbon | Involvement of α-C-H bond cleavage in the rate-determining step. | Significant kinetic isotope effect (KIE). |

| 2 | [β-²H₂]-3'-Fluoro-3-(2-methylphenyl)propiophenone | β-carbon | To rule out β-hydride elimination pathways. | No significant KIE, deuterium retained in the product. |

| 3 | [¹³C=O]-3'-Fluoro-3-(2-methylphenyl)propiophenone | Carbonyl carbon | To trace the carbonyl group during the reaction. | ¹³C label is retained in the carbonyl group of the product. |

| 4 | [¹⁸O]-3'-Fluoro-3-(2-methylphenyl)propiophenone | Carbonyl oxygen | To investigate the involvement of the carbonyl oxygen in coordination to the metal center. | ¹⁸O label is retained in the product; potential for exchange with labeled water if hydrolysis occurs. |

This table presents hypothetical experimental data for illustrative purposes.

These types of experiments are crucial for building a detailed picture of the reaction mechanism at a molecular level.

Identification of Intermediates (e.g., Manganacycles, α-Hydroxypropiophenone)

The identification of transient intermediates is a key aspect of mechanistic studies. In many transition metal-catalyzed reactions, organometallic species such as metallacycles are proposed as key intermediates. For reactions involving this compound catalyzed by manganese, the formation of a manganacycle intermediate is a plausible step in C-H activation pathways. nih.gov

These manganacycles are typically formed through a directed C-H activation process, where a coordinating group on the substrate directs the metal to a specific C-H bond. In the case of this compound, the carbonyl oxygen could act as a directing group, facilitating the formation of a five- or six-membered manganacycle. While direct observation of such intermediates can be challenging due to their transient nature, techniques such as in-situ IR spectroscopy and low-temperature NMR can provide evidence for their existence. nih.gov

Another potential intermediate in reactions of propiophenones is α-hydroxypropiophenone. This species can be formed through various oxidation or hydroxylation reactions. The presence of an α-hydroxypropiophenone intermediate would suggest a different mechanistic pathway, possibly involving radical species or single-electron transfer processes.

The following table summarizes potential intermediates in reactions of this compound and the methods for their detection.

| Potential Intermediate | Proposed Reaction Type | Detection Method | Key Spectroscopic Signature |

| Manganacycle | Manganese-catalyzed C-H activation | In-situ IR, Low-temperature NMR | Shift in C=O stretching frequency, appearance of new signals in the upfield region of the NMR spectrum. |

| α-Hydroxypropiophenone | Oxidation/Hydroxylation | HPLC, LC-MS | Identification based on retention time and mass-to-charge ratio compared to an authentic sample. |

| Enolate | Base-mediated reactions | Trapping experiments, NMR spectroscopy | Reaction with an electrophilic trapping agent (e.g., TMSCl) to form a stable silyl (B83357) enol ether. |

This table presents hypothetical intermediates and detection methods for illustrative purposes.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for analyzing reaction mechanisms, including the characterization of transition states and the calculation of reaction energy profiles. ias.ac.in For reactions involving this compound, computational studies can provide valuable insights into the feasibility of different mechanistic pathways.

A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. By locating the transition state structure for a given reaction step, chemists can calculate the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state also provides information about the bond-breaking and bond-forming processes occurring during that step.

For a hypothetical reaction of this compound, such as a manganese-catalyzed C-H activation, a computational study could compare a concerted metalation-deprotonation (CMD) pathway with an oxidative addition pathway. The calculated energy profiles would reveal which mechanism is more energetically favorable.

The following table provides a hypothetical comparison of calculated activation energies for two possible steps in a reaction of this compound.

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| C-H Activation | Concerted Metalation-Deprotonation | 22.5 |

| C-H Activation | Oxidative Addition | 35.2 |

| Reductive Elimination | N/A | 15.8 |

This table presents hypothetical computational data for illustrative purposes.

These computational analyses, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism.

Stereochemical Control in Reactions of this compound

Reactions involving this compound can generate new stereocenters, leading to the formation of stereoisomeric products. The ability to control the stereochemical outcome of these reactions is of significant importance, particularly in the synthesis of chiral molecules. Stereochemical control can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselectivity. rsc.org

In the reduction of the carbonyl group of this compound, for example, a new stereocenter is created at the benzylic position bearing the hydroxyl group. The use of a chiral reducing agent, such as a borane reagent modified with a chiral ligand, can lead to the preferential formation of one enantiomer over the other.

Similarly, in reactions that form a new bond at the α- or β-carbon, the stereochemistry of the product can be influenced by the reaction conditions and the reagents used. For instance, an aldol reaction involving the enolate of this compound could lead to the formation of syn or anti diastereomers. The diastereoselectivity of such a reaction can often be controlled by the choice of the enolate counterion and the solvent.

The table below presents hypothetical results for the asymmetric reduction of this compound using different chiral catalysts.

| Catalyst | Product Enantiomeric Excess (ee %) | Major Enantiomer |

| (R)-CBS-oxazaborolidine | 95 | (R) |

| (S)-CBS-oxazaborolidine | 94 | (S) |

| RuCl₂[(R)-BINAP] | 88 | (R) |

| RuCl₂[(S)-BINAP] | 87 | (S) |

This table presents hypothetical experimental data for illustrative purposes.

The development of highly stereoselective reactions is a central goal in modern organic synthesis, and the principles of stereochemical control are directly applicable to the transformations of this compound.

Computational and Theoretical Studies on 3 Fluoro 3 2 Methylphenyl Propiophenone

Quantum Chemical Calculations (e.g., DFT)

Detailed quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for elucidating the fundamental electronic and structural properties of 3'-Fluoro-3-(2-methylphenyl)propiophenone. These computational methods provide insights that complement experimental data, offering a molecular-level understanding of the compound's behavior.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, mapping the electrostatic potential and calculating the distribution of atomic charges (e.g., using Natural Bond Orbital analysis) reveals the electron density distribution across the molecule. This information helps identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions and reaction mechanisms. The electronegative fluorine atom is expected to significantly influence the charge distribution on its adjacent phenyl ring.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are invaluable for interpreting experimental spectra and confirming the molecular structure. By comparing calculated shifts with experimental data, a high degree of confidence in the structural assignment can be achieved.

Similarly, the prediction of vibrational frequencies (infrared and Raman spectra) provides a theoretical fingerprint of the molecule. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.). The calculated frequencies, after appropriate scaling to account for systematic errors in the computational methods, can be compared with experimental infrared spectra to aid in the identification and characterization of the compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations can explore the conformational landscape of this compound, revealing how it flexes and changes shape at finite temperatures. This is particularly important for understanding its behavior in solution, where interactions with solvent molecules can significantly influence its preferred conformations and reactivity. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can study the specific solute-solvent interactions and their impact on the molecular structure and dynamics.

Prediction of Reactivity and Selectivity

The insights gained from electronic structure analysis and reaction mechanism modeling can be used to predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT calculations, such as global and local electrophilicity and nucleophilicity, can quantify the molecule's susceptibility to attack by different reagents. This predictive capability is highly valuable in designing new synthetic routes and understanding the chemical behavior of the compound in various environments. For example, computational models can help predict whether a reaction will occur preferentially at a specific site on one of the aromatic rings or at the carbonyl carbon.

Development of Computational Models for Fluorinated Organic Compounds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, primarily due to the unique physicochemical properties the element imparts. nih.gov The profound effects of fluorination on a compound's metabolic stability, binding affinity, and lipophilicity have driven the development of sophisticated computational models to predict and understand these influences at a molecular level. nih.govnih.gov For a molecule such as this compound, computational and theoretical studies are indispensable for elucidating its electronic structure, conformational preferences, and potential interactions with biological targets. These in silico approaches offer a powerful alternative to purely empirical methods, providing deep insights that can guide rational drug design and development. nih.gov

The development of accurate computational models for fluorinated compounds is a dynamic field of research, with a continuous effort to refine methodologies that can adequately capture the complex electronic effects of fluorine. researchgate.net Quantum chemistry calculations, particularly Density Functional Theory (DFT), have emerged as a robust tool for this purpose. acs.org These methods allow for the detailed investigation of molecular properties such as relative energies, equilibrium structures, and spectroscopic characteristics. nih.gov

A critical aspect of modeling fluorinated compounds is the selection of an appropriate theoretical framework, which includes the choice of the functional and the basis set. Research has shown that different combinations of functionals and basis sets can yield significantly different results, underscoring the need for careful validation against experimental data where possible. clemson.edu For instance, studies on various organic fluorophores have identified specific functionals, such as M06-2X, in combination with basis sets like 6-31G(d,p), as providing reliable predictions of absorption and emission spectra. clemson.edu

The application of these computational models extends to the prediction of various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Given the sensitivity of NMR to the local electronic environment, accurately predicting the chemical shifts of fluorine-containing molecules is a stringent test of a model's predictive power. For complex molecules like this compound, computational NMR predictions can be invaluable in confirming chemical structures and understanding the electronic consequences of fluorination. A systematic approach involving the comparison of different density functionals is often employed to determine the optimal level of theory for modeling 1H, 13C, and 19F chemical shifts. mdpi.com

Furthermore, computational models are instrumental in understanding the impact of fluorination on the reactivity of organic molecules. In the context of ketones, such as propiophenones, theoretical studies can illuminate the mechanisms of reactions like α-halogenation. wikipedia.orgyoutube.com These models can predict how the presence of a fluorine atom on the aromatic ring influences the enol or enolate formation, which is a key step in such reactions. libretexts.org

The development of these computational tools is not without its challenges. The high electronegativity and small size of fluorine create unique electronic environments that are not always well-described by standard computational methods. nih.gov Therefore, ongoing research is focused on developing new functionals and basis sets specifically parameterized for fluorine-containing systems. researchgate.net The goal is to create increasingly accurate and predictive models that can accelerate the discovery and optimization of novel fluorinated compounds for a wide range of applications.

The table below illustrates the types of data that can be generated through computational studies of fluorinated organic compounds, using hypothetical values for this compound as an example of what such a study would aim to determine.

| Computational Method | Property Calculated | Hypothetical Value for this compound | Significance |

| DFT (B3LYP/6-31G) | Dipole Moment | 3.2 D | Indicates molecular polarity and potential for dipole-dipole interactions. |

| DFT (M06-2X/6-311++G**) | HOMO-LUMO Gap | 5.8 eV | Relates to electronic excitability and chemical reactivity. nih.gov |

| TD-DFT (CAM-B3LYP/6-31G) | Absorption Wavelength (λmax) | 275 nm | Predicts the UV-Vis absorption spectrum. clemson.edu |

| GIAO-DFT (wB97XD/6-311+G(2d,p)) | 19F NMR Chemical Shift | -115 ppm | Aids in structure elucidation and characterization. mdpi.com |

| COSMO-RS | Solvation Energy in Water | -8.5 kcal/mol | Estimates the molecule's solubility and interaction with solvents. nih.gov |

Advanced Research Applications and Future Directions for 3 Fluoro 3 2 Methylphenyl Propiophenone

Role as a Versatile Synthetic Intermediate and Building Block in Complex Chemical Syntheses

Propiophenone (B1677668) and its derivatives are recognized as valuable intermediates in organic synthesis. google.com The structure of 3'-Fluoro-3-(2-methylphenyl)propiophenone offers several reactive sites, making it a potentially versatile building block for constructing more complex molecules, particularly in the fields of medicinal and agricultural chemistry.

The ketone functional group can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination to form amines, and reactions at the α-carbon to introduce new functional groups. The presence of the fluorine atom on one aromatic ring and a methyl group on the other provides opportunities for regioselective reactions and for fine-tuning the electronic properties and lipophilicity of target molecules. numberanalytics.comacsgcipr.org Fluorinated aromatics are key intermediates in the synthesis of numerous pharmaceuticals. numberanalytics.com

Future research could explore the use of this compound as a precursor for synthesizing novel bioactive compounds. For instance, it could serve as a starting material for creating libraries of β-aminoketones and γ-aminoalcohols, classes of compounds known for their diverse pharmacological activities. scielo.br

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Substituted 1-phenylpropanols |

| Reductive Amination | R₂NH, NaBH₃CN | Substituted 1,3-diamines |

| α-Halogenation | NBS, Br₂ | α-Halo ketones |

| Mannich Reaction | CH₂O, R₂NH | β-Amino ketones (Mannich bases) |

| Asymmetric Hydrogenation | Chiral catalysts (e.g., Ru, Rh) | Chiral alcohols |

Exploration in Material Science Research (e.g., Polymer Chemistry, Resin Modification)

While direct studies on the application of this compound in material science have not been reported, the inclusion of fluorinated moieties in polymers is a well-established strategy for creating advanced materials with unique properties. numberanalytics.comresearchgate.net20.210.105 Fluorine-containing polymers often exhibit high thermal stability, chemical resistance, and low surface energy. researchgate.netmdpi.com

This compound could potentially be explored as a monomer or a modifying agent in polymer synthesis. For example, it could be incorporated into polymer backbones like polyurethanes or polyesters to enhance their properties. mdpi.comresearchgate.net The introduction of the fluorophenyl group could impart hydrophobicity and improve resistance to degradation, which is valuable for creating durable coatings, low-adhesion surfaces, and specialized membranes. researchgate.net Its aromatic nature also suggests potential use in the synthesis of materials for electronic applications, such as organic light-emitting diodes (OLEDs). numberanalytics.com

Applications in Analytical Chemistry as a Standard or Reagent

In analytical chemistry, well-characterized compounds are essential for use as reference standards for the identification and quantification of related substances. The parent compound, propiophenone, is commercially available as an analytical standard. Given its defined structure, this compound could serve as a valuable analytical standard, particularly for chromatographic and spectroscopic methods used in quality control, environmental analysis, or metabolomics studies involving fluorinated compounds.

Furthermore, the presence of the fluorine atom allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for the non-invasive monitoring of chemical and biological transformations without interference from other signals in a complex matrix. nih.gov This compound could also be used as a reagent in the development of new analytical methods or as a reference material for calibrating instruments that detect fluorinated molecules.

Investigation of Biotransformation Pathways and Metabolite Identification (Focus on Chemical Mechanisms)

Understanding the biotransformation and metabolic fate of fluorinated compounds is crucial, as many pharmaceuticals and agrochemicals contain fluorine. olemiss.edu The introduction of a fluorine atom can significantly alter a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. scripps.edu

No specific biotransformation studies on this compound have been published. However, future research could investigate its metabolism using microbial models, such as the fungus Cunninghamella elegans, which is known to mimic mammalian drug metabolism. dntb.gov.ua Such studies would focus on identifying the chemical mechanisms of its transformation, which could include:

Carbonyl Reduction: The ketone group is a likely site for enzymatic reduction to the corresponding secondary alcohol.

Aromatic Hydroxylation: Hydroxylation could occur on either of the aromatic rings, though the presence of the fluorine atom might inhibit this process on the fluorinated ring.

Oxidation of the Methyl Group: The tolyl methyl group could be oxidized to a benzyl (B1604629) alcohol and subsequently to a carboxylic acid.

Investigating these pathways would provide valuable insight into the persistence and potential metabolites of this class of fluorinated ketones. nih.gov

Development of New Reaction Methodologies Leveraging its Unique Structural Features

The specific arrangement of functional groups in this compound could be leveraged to develop novel synthetic methodologies. The electronic properties conferred by the fluorine atom—a strong electron-withdrawing group—can influence the reactivity of the aromatic ring and the adjacent carbonyl group. scispace.com

Researchers could explore this compound as a substrate in new catalytic reactions. For example, its structure is suitable for studying enantioselective reductions of the ketone or for developing new C-H activation reactions on the aromatic rings. Structurally related α-(perfluoroalkylsulfonyl)propiophenones have been developed as innovative photocleavable reagents for perfluoroalkylation, demonstrating how the propiophenone scaffold can be adapted for new chemical tools. nih.gov The unique substitution pattern of this compound could inspire the design of new reagents or catalysts for specific synthetic challenges.

Green Chemistry and Sustainable Synthesis Approaches for Fluorinated Propiophenones

The synthesis of fluorinated compounds often involves reagents and conditions that are of environmental concern. numberanalytics.comacsgcipr.org A key future direction for the production of this compound and related molecules is the development of green and sustainable synthetic routes.